Tert-butyl 4-formylthiazol-2-ylcarbamate Tert-butyl 4-formylthiazol-2-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 494769-34-5
VCID: VC21111400
InChI: InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13)
SMILES: CC(C)(C)OC(=O)NC1=NC(=CS1)C=O
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol

Tert-butyl 4-formylthiazol-2-ylcarbamate

CAS No.: 494769-34-5

Cat. No.: VC21111400

Molecular Formula: C9H12N2O3S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-formylthiazol-2-ylcarbamate - 494769-34-5

Specification

CAS No. 494769-34-5
Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
IUPAC Name tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate
Standard InChI InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13)
Standard InChI Key WJJQIZYBOFGKLA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC(=CS1)C=O
Canonical SMILES CC(C)(C)OC(=O)NC1=NC(=CS1)C=O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Tert-butyl 4-formylthiazol-2-ylcarbamate is known by several synonyms in scientific literature and chemical databases. It is classified as a carbamate, specifically a tert-butyl carbamate derivative of a 2-amino-4-formylthiazole. The compound's identity is well-established through various identification parameters as shown in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number494769-34-5
Molecular FormulaC₉H₁₂N₂O₃S
Molecular Weight228.27 g/mol
PubChem CID23138686
IUPAC Nametert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate
Common SynonymsN-Boc-2-amino-4-formylthiazole, 2-(Boc-amino)thiazole-4-carboxaldehyde
InChIKeyWJJQIZYBOFGKLA-UHFFFAOYSA-N

The compound was first registered in chemical databases in December 2007, with updates to its chemical information continuing through 2025, indicating ongoing research interest in this molecule .

Structural Features

The molecular structure of tert-butyl 4-formylthiazol-2-ylcarbamate consists of a five-membered thiazole heterocycle with three key functional groups: a formyl group (CHO) at position 4, a nitrogen atom at position 3, and a carbamate-protected amino group at position 2. The tert-butyloxycarbonyl (Boc) protecting group is attached to the 2-amino position of the thiazole ring, creating a carbamate linkage. This structural arrangement contributes significantly to the compound's chemical reactivity and biological properties.

The thiazole ring contains a sulfur atom and a nitrogen atom, which contribute to the aromatic character of the molecule. The formyl group at position 4 provides a reactive site for various chemical transformations, making this compound particularly valuable as a synthetic intermediate .

Physical and Chemical Properties

Chemical Structure Representation

The chemical structure can be represented through various notation systems that are essential for database searching and chemical communication. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC(C)(C)OC(=O)NC1=NC(=CS1)C=O, which provides a linear representation of its two-dimensional structure. The Standard InChI notation, InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13), encodes the structural information in a format that allows for precise identification across different chemical databases.

Chemical Reactivity

The compound's reactivity is primarily determined by three functional groups:

  • The formyl group at position 4 of the thiazole ring, which can undergo typical aldehyde reactions including oxidation, reduction, and condensation reactions.

  • The carbamate group (Boc-protected amine), which can be cleaved under acidic conditions to reveal the free amine.

  • The thiazole ring itself, which can participate in various heterocyclic reactions.

These reactive sites make tert-butyl 4-formylthiazol-2-ylcarbamate a versatile building block for the synthesis of more complex structures, particularly in the development of bioactive compounds and pharmaceutical intermediates .

Synthesis Methods

Alternative Synthesis

An alternative synthetic route mentioned in the chemical database information involves the oxidation of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester to obtain the desired aldehyde functionality. This transformation likely employs standard oxidizing agents such as Dess-Martin periodinane, pyridinium chlorochromate (PCC), or TEMPO-mediated oxidation systems .

The N-tert-butyloxycarbonylation step, which introduces the Boc protecting group, can be performed using environmentally friendly conditions. Research indicates that glycerol can be used as a green solvent for this transformation, potentially providing a more sustainable approach to synthesizing this and related compounds .

Biological Activity and Applications

Role in Synthetic Chemistry

Tert-butyl 4-formylthiazol-2-ylcarbamate serves as an important building block in organic synthesis. The presence of the formyl group allows for various condensation reactions, including aldol reactions, Wittig reactions, and reductive aminations. These transformations can lead to more complex molecules with potential applications in pharmaceutical development.

The Boc-protected amine functionality provides a protected reactive site that can be selectively deprotected under acidic conditions when needed in multi-step synthesis pathways. This selective reactivity makes the compound particularly valuable in the synthesis of peptide mimetics and other biologically relevant molecules .

SupplierProduct NumberPackage SizeApproximate Price (USD)Purity
Toronto Research ChemicalsF701455250 mg$85Research grade
Biosynth CarbosynthFB154122500 mg$90Research grade
Biosynth CarbosynthFB1541221 g$153Research grade
AK ScientificW65051 g$192Research grade
Biosynth CarbosynthFB1541222 g$266Research grade

These pricing data, collected from chemical suppliers, indicate the relative value of the compound in research contexts. Bulk quantities may be available at negotiated prices for larger-scale applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator